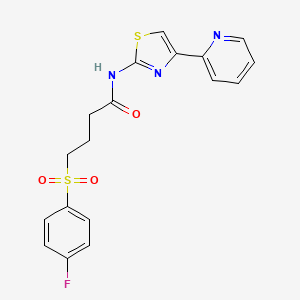

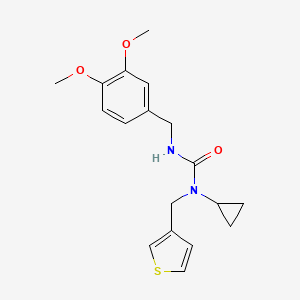

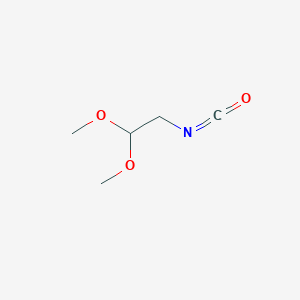

(4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The synthesis and study of chemical compounds involving bromothiophenyl and methylpiperazinyl groups are of interest due to their potential applications in medicinal chemistry and materials science. These compounds, including derivatives of methanone, are explored for their diverse chemical and biological activities, and their structural properties can significantly influence their reactivity and function.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic building blocks to the final complex molecules. For instance, the synthesis of novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives has been reported, where the structure–activity relationship was studied for antifungal activity, indicating the importance of specific substituents for biological activity (Hong-Shui Lv et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR). These methods provide insights into the arrangement of atoms within the molecule and the configuration of functional groups, which are crucial for understanding the compound's chemical behavior.

Chemical Reactions and Properties

Chemical reactions involving such compounds can include nucleophilic substitutions, oxidation-reduction reactions, and coupling reactions, which are often used to introduce various functional groups into the molecule. The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating substituents on the thiophene and piperazine rings.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the molecular structure of the compound. For example, the synthesis and characterization of a piperidine derivative showed specific crystallographic parameters and thermal properties, highlighting the importance of structural analysis in understanding material properties (M. Priya et al., 2019).

Scientific Research Applications

1. Pain Management

ARN19702, a compound closely related to (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone, has been identified as a potent N-Acylethanolamine acid amidase (NAAA) inhibitor. This compound has shown significant antinociceptive effects in various animal models of pain, including acute, neuropathic, and inflammatory pain, without any noticeable rewarding or sedative effects. The results support the potential use of such compounds in the development of pain management drugs (Fotio et al., 2021).

2. Antidepressant Potential

A compound structurally similar to (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone, known as (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), has exhibited notable antidepressant-like activity in rodent behavioral models. This suggests the potential of related compounds in the treatment of depression (Mahesh et al., 2012).

3. Enhancement of Cognitive and Motor Functions

The compound NSI-189 has shown promising results in enhancing synaptic plasticity and reversing cognitive and motor impairments in a mouse model of Angelman Syndrome. This suggests that derivatives of (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone might be useful in treating conditions associated with cognitive and motor function impairments (Liu et al., 2019).

4. Antiestrogenic Activity

A study has explored the antiestrogenic activity of certain compounds structurally related to (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone. The synthesized compounds have shown potent antiestrogenic activity in both oral and subcutaneous administration in rats and mice, indicating the potential use of related compounds in conditions that require antiestrogenic interventions (Jones et al., 1979).

5. Antipsychotic and Anxiolytic Properties

A study investigating new xanthone derivatives with a piperazine moiety, structurally akin to (4-Bromothiophen-2-yl)(4-methylpiperazin-1-yl)methanone, has revealed significant antidepressant and anxiolytic-like activities in behavioral tests in mice. These findings hint at the potential therapeutic applications of related compounds in treating depression and anxiety disorders (Pytka et al., 2016).

Safety and Hazards

Mechanism of Action

- Rizwan, K., Rasool, N., Rehman, R., et al. (2018). Facile synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine derivatives via Suzuki cross-coupling reaction: their characterization and DFT studies. Chemistry Central Journal, 12(1), 84

- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline. Molecules, 26(18), 5605

- (4-Bromothiophen-2-yl)methanol. Sigma-Aldrich

: Read more : Read more : Sigma-Aldrich

properties

IUPAC Name |

(4-bromothiophen-2-yl)-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2OS/c1-12-2-4-13(5-3-12)10(14)9-6-8(11)7-15-9/h6-7H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDJLBQBPDUJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC(=CS2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2483960.png)

![2,6-dimethoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2483962.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2483965.png)

![ethyl 4-[[(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B2483971.png)

![N-[(5E)-2-[(E)-2-(1-butylbenzo[cd]indol-1-ium-2-yl)ethenyl]-5-[(2E)-2-(1-butylbenzo[cd]indol-2-ylidene)ethylidene]cyclopenten-1-yl]-N-phenylaniline;tetrafluoroborate](/img/structure/B2483972.png)